molecular formula C16H19N5O3 B10988343 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B10988343
M. Wt: 329.35 g/mol
InChI Key: CKRYAEXISHIMEF-UHFFFAOYSA-N
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Description

2-[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound featuring a morpholine ring, a pyridazinone core, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazinone Core: Starting with a suitable dicarbonyl compound, cyclization is induced to form the pyridazinone ring.

    Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution, often using morpholine and a suitable leaving group on the pyridazinone.

    Attachment of the Pyridine Moiety: The pyridine group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the morpholine ring or the pyridazinone core.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated morpholine, while reduction could produce a hydroxylated pyridazinone.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

Biologically, it may act as a ligand for various receptors or enzymes, making it useful in the study of biochemical pathways.

Medicine

In medicinal chemistry, 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a different position of the pyridine ring.

    2-[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-ylmethyl)acetamide: Another positional isomer with the pyridine ring at the 4-position.

Uniqueness

The uniqueness of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide lies in its specific arrangement of functional groups, which can confer distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C16H19N5O3/c22-15(18-11-13-3-1-2-6-17-13)12-21-16(23)5-4-14(19-21)20-7-9-24-10-8-20/h1-6H,7-12H2,(H,18,22)

InChI Key

CKRYAEXISHIMEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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